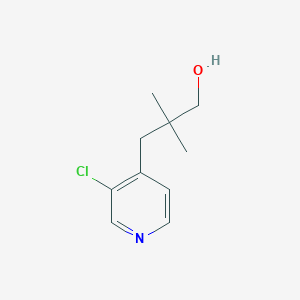
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a chlorinated pyridine ring attached to a dimethylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-dimethylpropan-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 3-chloropyridine by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2-dimethylpropan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropane.
Substitution: Formation of 3-(3-Aminopyridin-4-yl)-2,2-dimethylpropan-1-ol or 3-(3-Mercaptopyridin-4-yl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: Similar structure but lacks the dimethylpropanol group.
3-(3-Chloropyridin-4-yl)propan-1-ol: Similar structure but with a different alkyl chain length.
3-(3-Chloropyridin-4-yl)-2,2-dimethylbutan-1-ol: Similar structure but with an extended alkyl chain.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6,13H,5,7H2,1-2H3 |
InChI Key |
CWHIXGPUYNGGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=NC=C1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


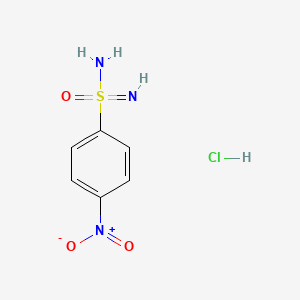
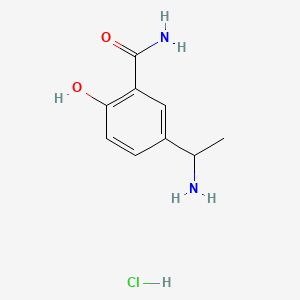
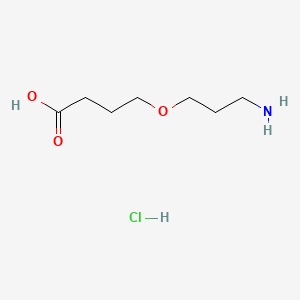
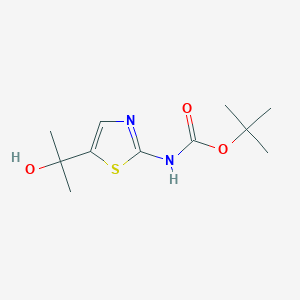
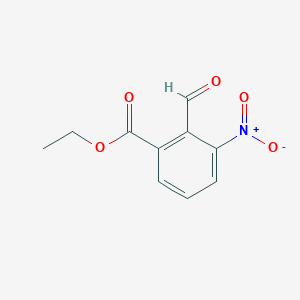
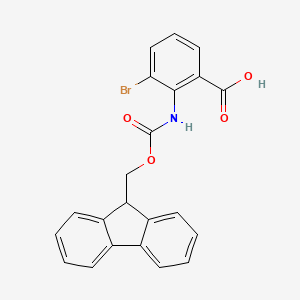
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
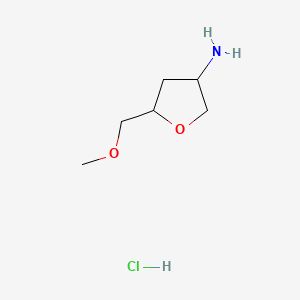
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
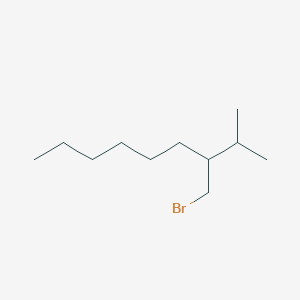

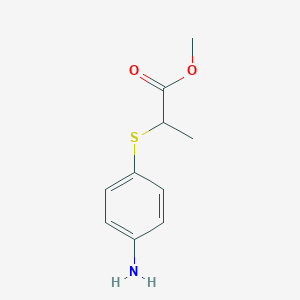
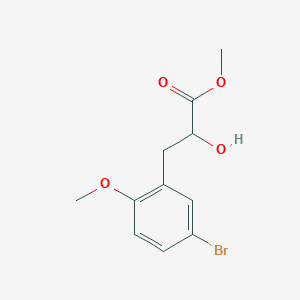
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
